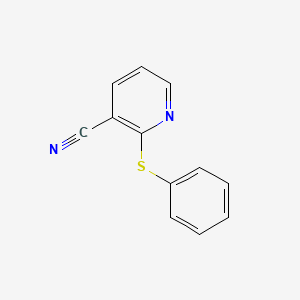

2-(Phenylthio)nicotinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenylsulfanylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2S/c13-9-10-5-4-8-14-12(10)15-11-6-2-1-3-7-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKYKVQMXDAVSNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=C(C=CC=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379099 | |

| Record name | 2-(phenylthio)nicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35620-68-9 | |

| Record name | 2-(phenylthio)nicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2-(Phenylthio)nicotinonitrile

Abstract

This technical guide provides a comprehensive overview of 2-(Phenylthio)nicotinonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The nicotinonitrile scaffold is a recognized "privileged structure," and its derivatization with a phenylthio group at the 2-position offers a versatile platform for generating novel molecular entities.[1] This document details the principal synthetic methodology for its preparation, focusing on the nucleophilic aromatic substitution (SNAr) pathway. It outlines a robust, step-by-step protocol, explains the mechanistic rationale behind the experimental choices, and presents a comprehensive characterization of the final compound, including its physicochemical and spectroscopic properties. The guide is intended for researchers, scientists, and drug development professionals seeking to synthesize, characterize, and utilize this valuable chemical building block.

Introduction and Significance

The pyridine ring is a cornerstone of numerous physiologically active compounds.[2] Within this vast chemical space, the nicotinonitrile (3-cyanopyridine) framework has emerged as a particularly fruitful scaffold for the development of therapeutic agents. Its presence in marketed drugs highlights its clinical relevance. The introduction of a thioether linkage, specifically a phenylthio group, at the 2-position of the nicotinonitrile ring creates 2-(Phenylthio)nicotinonitrile (CAS Number: 35620-68-9). This modification is significant as 2-thiopyridine derivatives are known to possess a wide range of bioactive properties.[3] The resulting molecule combines the favorable attributes of the nicotinonitrile core with the chemical and biological potential of the aryl thioether moiety, making it a valuable intermediate for library synthesis and lead optimization in drug discovery programs.

Synthesis of 2-(Phenylthio)nicotinonitrile

The most direct and widely employed method for the synthesis of 2-(Phenylthio)nicotinonitrile is the nucleophilic aromatic substitution (SNAr) reaction. This approach involves the displacement of a halide, typically chloride, from the 2-position of the pyridine ring by a sulfur nucleophile.

Mechanistic Rationale

The SNAr reaction on a pyridine ring is analogous to the reaction on other electron-deficient aromatic systems. The reaction proceeds via a two-step addition-elimination mechanism.

-

Nucleophilic Attack: The sulfur atom of thiophenol (or more accurately, the thiophenolate anion) acts as a nucleophile, attacking the electron-deficient carbon atom at the 2-position of the 2-chloronicotinonitrile. This position is activated towards nucleophilic attack by the electron-withdrawing effects of both the ring nitrogen and the adjacent cyano group. This attack disrupts the aromaticity of the ring and forms a negatively charged intermediate known as a Meisenheimer complex.

-

Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the chloride leaving group, yielding the final product, 2-(Phenylthio)nicotinonitrile.

The use of a base is critical to deprotonate the thiophenol, generating the more potent thiophenolate nucleophile and driving the reaction to completion.

Experimental Protocol

This protocol describes a reliable method for the synthesis of 2-(Phenylthio)nicotinonitrile from 2-chloronicotinonitrile and thiophenol.

Materials:

-

2-Chloronicotinonitrile

-

Thiophenol

-

Potassium Carbonate (K2CO3), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Brine (saturated aqueous NaCl solution)

-

Magnesium Sulfate (MgSO4), anhydrous

Procedure:

-

To a stirred solution of 2-chloronicotinonitrile (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

-

Add thiophenol (1.1 eq) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to 80-90 °C and maintain stirring under an inert atmosphere (e.g., Nitrogen or Argon) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford 2-(Phenylthio)nicotinonitrile as a solid.

Synthesis Workflow Diagram

Caption: SNAr Synthesis of 2-(Phenylthio)nicotinonitrile.

Physicochemical and Spectroscopic Properties

Accurate characterization is essential for confirming the identity and purity of the synthesized compound. The key properties of 2-(Phenylthio)nicotinonitrile are summarized below.

Data Summary

| Property | Value |

| Chemical Name | 2-(Phenylthio)nicotinonitrile |

| CAS Number | 35620-68-9 |

| Molecular Formula | C₁₂H₈N₂S |

| Molecular Weight | 212.27 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Data not available in searched sources |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, DMF, DMSO) |

Spectroscopic Characterization

Note: Specific experimental spectra for 2-(Phenylthio)nicotinonitrile were not available in the searched literature. The following are predicted characteristic signals based on the analysis of closely related structures and general principles of spectroscopy.

-

Infrared (IR) Spectroscopy:

-

~2220-2230 cm⁻¹: A sharp, strong absorption band characteristic of the C≡N (nitrile) stretching vibration.[4]

-

~3050-3100 cm⁻¹: Weak to medium bands corresponding to aromatic C-H stretching.

-

~1560-1580 cm⁻¹ & 1440-1480 cm⁻¹: Bands associated with C=C and C=N stretching vibrations within the pyridine and phenyl rings.

-

~690 cm⁻¹ and ~740 cm⁻¹: Strong bands from out-of-plane C-H bending, indicative of monosubstitution on the phenyl ring.

-

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

~8.6 ppm (dd): The proton at the 6-position of the pyridine ring, downfield due to the proximity of the nitrogen atom.

-

~7.9 ppm (dd): The proton at the 4-position of the pyridine ring.

-

~7.4-7.6 ppm (m): A multiplet corresponding to the protons on the phenyl ring.

-

~7.2 ppm (dd): The proton at the 5-position of the pyridine ring.

-

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

~160-165 ppm: The carbon at the 2-position (C-S).

-

~153 ppm: The carbon at the 6-position.

-

~140 ppm: The carbon at the 4-position.

-

~128-135 ppm: Resonances for the carbons of the phenyl ring.

-

~122 ppm: The carbon at the 5-position.

-

~116 ppm: The nitrile carbon (C≡N).

-

~110 ppm: The carbon at the 3-position (C-CN).

-

-

Mass Spectrometry (MS):

-

[M]⁺: The molecular ion peak would be observed at m/z ≈ 212.04.[2]

-

Applications in Drug Discovery and Development

The 2-(Phenylthio)nicotinonitrile scaffold is a promising starting point for the development of novel therapeutics, particularly in oncology. The nicotinonitrile moiety is a key component of several approved tyrosine kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.

Role as a Kinase Inhibitor Pharmacophore

The pyridine ring can form critical hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases. The cyano group can act as a hydrogen bond acceptor, while the overall planar structure allows for favorable stacking interactions within the active site. The phenylthio substituent at the 2-position projects into a region of the binding pocket that can be exploited to enhance potency and selectivity. By modifying the phenyl ring with various substituents, medicinal chemists can fine-tune the compound's interaction with the target kinase and optimize its drug-like properties.

Caption: Pharmacophoric interactions with a kinase active site.

The development of selective inhibitors for specific kinases is a major challenge due to the high homology among their ATP-binding sites. The strategic placement of the phenylthio group on the nicotinonitrile core provides a vector for chemical modification, enabling the synthesis of focused libraries to probe the structure-activity relationships (SAR) for a given kinase target. This approach can lead to the discovery of potent and selective inhibitors with therapeutic potential for various cancers and other diseases driven by aberrant kinase activity.

Conclusion

2-(Phenylthio)nicotinonitrile is a synthetically accessible and highly versatile heterocyclic compound. Its preparation via nucleophilic aromatic substitution is a robust and scalable process. The combination of the privileged nicotinonitrile scaffold and the modifiable phenylthio group makes it an attractive building block for medicinal chemists. The insights provided in this guide regarding its synthesis, characterization, and potential applications as a kinase inhibitor pharmacophore are intended to facilitate its use in the discovery and development of next-generation therapeutic agents.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary data. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(Phenylthio)isonicotinonitrile. Retrieved from [Link]

-

El-Damasy, A. K., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Chemical Structure and Characterization of 2-(Phenylthio)nicotinonitrile

This guide provides a comprehensive technical overview of 2-(Phenylthio)nicotinonitrile, a heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, structural characterization, and potential applications.

Introduction

Nicotinonitrile derivatives are a cornerstone in the development of novel therapeutic agents, exhibiting a wide range of biological activities. The incorporation of a phenylthio substituent at the 2-position of the pyridine ring introduces a unique combination of electronic and steric properties, making 2-(Phenylthio)nicotinonitrile an intriguing scaffold for further chemical exploration. The nitrile group, a versatile functional group, can participate in various chemical transformations and is a known pharmacophore in numerous approved drugs.[1] This guide will delve into the essential aspects of this molecule, providing a robust foundation for its use in research and development.

Molecular Structure and Properties

A thorough understanding of the physicochemical properties of 2-(Phenylthio)nicotinonitrile is fundamental to its application.

| Property | Value | Source |

| IUPAC Name | 2-(Phenylthio)pyridine-3-carbonitrile | N/A |

| CAS Number | 35620-68-9 | [2] |

| Molecular Formula | C₁₂H₈N₂S | [2] |

| Molecular Weight | 212.27 g/mol | [2] |

| Predicted LogP | 3.1 | N/A |

The structure of 2-(Phenylthio)nicotinonitrile, featuring a planar pyridine ring linked to a phenyl ring through a sulfur bridge, suggests potential for π-π stacking interactions in a solid state and specific binding interactions in biological systems.

Synthesis of 2-(Phenylthio)nicotinonitrile

The most logical and efficient synthetic route to 2-(Phenylthio)nicotinonitrile is through a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the reactivity of a 2-halonicotinonitrile with a sulfur nucleophile. 2-Chloronicotinonitrile is a readily available starting material for this transformation.

Reaction Scheme

dot digraph "Synthesis of 2-(Phenylthio)nicotinonitrile" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape=plaintext, fontsize=12]; edge [arrowhead=vee, color="#4285F4"];

} dot

Caption: Proposed synthetic route for 2-(Phenylthio)nicotinonitrile.

Step-by-Step Experimental Protocol

Materials:

-

2-Chloronicotinonitrile

-

Thiophenol

-

Potassium Carbonate (anhydrous)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloronicotinonitrile (1.0 eq).

-

Solvent and Base: Add anhydrous DMF to dissolve the starting material, followed by the addition of anhydrous potassium carbonate (1.5 eq).

-

Nucleophile Addition: Slowly add thiophenol (1.1 eq) to the stirring suspension at room temperature.

-

Reaction Monitoring: The reaction mixture is then heated to 80-100 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The aqueous layer is extracted three times with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure 2-(Phenylthio)nicotinonitrile.

Expertise & Experience Insight: The choice of a polar aprotic solvent like DMF or DMSO is crucial as it facilitates the SNAr reaction by solvating the cation of the base and leaving the anion more nucleophilic.[3] The use of a slight excess of thiophenol ensures the complete conversion of the starting material. The reaction temperature is a critical parameter; while elevated temperatures are often required for SNAr reactions on less activated rings, monitoring is essential to prevent potential side reactions.[3]

Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. The predicted ¹H and ¹³C NMR spectra of 2-(Phenylthio)nicotinonitrile are detailed below.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.60 | dd | 1H | H6 (Pyridine) |

| ~ 7.90 | dd | 1H | H4 (Pyridine) |

| ~ 7.60 - 7.40 | m | 5H | Phenyl protons |

| ~ 7.20 | dd | 1H | H5 (Pyridine) |

Causality Behind Predicted Shifts: The proton at the 6-position (H6) is expected to be the most downfield-shifted pyridine proton due to its proximity to the electronegative nitrogen atom. The protons of the phenyl ring will likely appear as a complex multiplet in the aromatic region.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160 | C2 (Pyridine, C-S) |

| ~ 153 | C6 (Pyridine) |

| ~ 140 | C4 (Pyridine) |

| ~ 135 - 128 | Phenyl carbons |

| ~ 122 | C5 (Pyridine) |

| ~ 117 | CN (Nitrile) |

| ~ 110 | C3 (Pyridine, C-CN) |

Expertise & Experience Insight: The carbon atom attached to the sulfur (C2) is expected to be significantly downfield due to the deshielding effect of both the sulfur and the adjacent nitrogen atom. The nitrile carbon (CN) typically resonates in the 115-120 ppm range. These predicted values are based on the analysis of similar nicotinonitrile and phenylthio-substituted aromatic compounds.[4][5]

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Predicted IR Spectrum (KBr pellet):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 2225 | Strong | C≡N stretch (Nitrile) |

| ~ 1600 - 1450 | Medium-Strong | Aromatic C=C skeletal vibrations |

| ~ 750 and 690 | Strong | C-H out-of-plane bending (monosubstituted benzene) |

Causality Behind Predicted Absorptions: The most characteristic absorption will be the strong, sharp peak around 2225 cm⁻¹ corresponding to the nitrile (C≡N) stretching vibration.[6] The presence of both the pyridine and phenyl rings will give rise to a series of bands in the aromatic region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum (Electron Ionization - EI):

| m/z | Predicted Fragment |

| 212 | [M]⁺ (Molecular ion) |

| 185 | [M - HCN]⁺ |

| 109 | [C₆H₅S]⁺ |

| 77 | [C₆H₅]⁺ |

Expertise & Experience Insight: The molecular ion peak at m/z 212 would be prominent. A key fragmentation pathway would likely involve the loss of a hydrogen cyanide (HCN) molecule from the pyridine ring. The cleavage of the C-S bond would lead to the formation of the phenylthio cation ([C₆H₅S]⁺) and the phenyl cation ([C₆H₅]⁺). The fragmentation pattern of the isomeric 2-(Phenylthio)isonicotinonitrile shows a prominent molecular ion peak, supporting this prediction.[7]

Reactivity and Potential Applications

Chemical Reactivity

The chemical reactivity of 2-(Phenylthio)nicotinonitrile is dictated by its functional groups.

-

Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing a handle for further derivatization.

-

Pyridine Ring: The pyridine nitrogen can be quaternized or oxidized. The ring itself can undergo electrophilic substitution, although it is generally deactivated.

-

Phenylthio Group: The sulfur atom can be oxidized to a sulfoxide or a sulfone, which can modulate the electronic properties and biological activity of the molecule.

dot digraph "Reactivity_of_2_Phenylthionicotinonitrile" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.6, bgcolor="#FFFFFF"]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontsize=12]; edge [arrowhead=vee, color="#4285F4"];

} dot

Caption: Key reactive sites of 2-(Phenylthio)nicotinonitrile.

Applications in Drug Development

Nicotinonitrile derivatives are a well-established class of compounds in medicinal chemistry, with many exhibiting potent biological activities. The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups. The phenylthio moiety can enhance binding to protein targets through hydrophobic and sulfur-pi interactions. Potential therapeutic areas for derivatives of 2-(Phenylthio)nicotinonitrile include:

-

Anticancer Agents: Many nicotinonitrile derivatives have shown promise as anticancer agents by targeting various cellular pathways.

-

Antimicrobial Agents: The pyridine scaffold is present in numerous antimicrobial drugs, and the addition of the phenylthio group could lead to novel antibacterial or antifungal compounds.

-

Enzyme Inhibitors: The nitrile group is a key feature in several enzyme inhibitors, where it can interact with active site residues.

The structural features of 2-(Phenylthio)nicotinonitrile make it an attractive starting point for the design of new bioactive molecules.

Conclusion

2-(Phenylthio)nicotinonitrile is a versatile heterocyclic compound with a rich chemical landscape. This guide has provided a detailed overview of its synthesis, a predictive analysis of its structural characterization, and an exploration of its potential reactivity and applications. As a Senior Application Scientist, I am confident that the information presented herein will be a valuable resource for researchers working to unlock the full potential of this and related molecules in the advancement of chemical and pharmaceutical sciences.

References

-

ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary data. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction of 2-Bromopyridine with Thiophenol a. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(Phenylthio)isonicotinonitrile. Retrieved from [Link]

-

Chemistry of Heterocyclic Compounds. (2024). THE SYNTHESIS OF 2-CHLORONICOTINONITRILE (2-CHLOROPYRIDINE-3-CARBONITRILE) DERIVATIVES. Retrieved from [Link]

-

ChemRxiv. (n.d.). Benchmarking tandem mass spectra of small natural product molecules via ab initio molecular dynamics. Retrieved from [Link]

-

ResearchGate. (n.d.). Cyanothioacetamide in Multicomponent Synthesis of 2-Thionicotinonitrile Derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved from [Link]

- ACS Publications. (1979). Synthesis of novel 3-(alkylthio)-2-halopyridines and related derivatives. The Journal of Organic Chemistry.

-

eScholarship. (n.d.). Chemically informed analyses of metabolomics mass spectrometry data with Qemistree. Retrieved from [Link]

-

KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

- PubMed. (2009).

-

Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Unveiling the reactivity of 2H-(thio)pyran-2-(thi)ones in cycloaddition reactions with strained alkynes through density functional theory studies. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]

- Google Patents. (n.d.). US4264773A - Preparation of 2-chloro-thioxanthone.

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

NIST WebBook. (n.d.). 2-(n-Propylthio)nicotinic acid. Retrieved from [Link]

-

Future Science. (n.d.). Discovery of novel 2-aminonicotinonitrile derivatives with new potential autophagy activity. Retrieved from [Link]

-

UCSD Proteomics. (n.d.). GNPS Library Spectrum CCMSLIB00005743141. Retrieved from [Link]

-

ResearchGate. (n.d.). Nicotinonitrile derivatives as antitumor agents. Retrieved from [Link]

-

PubMed Central. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Retrieved from [Link]

-

MDPI. (n.d.). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. Retrieved from [Link]

-

SpringerLink. (n.d.). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Retrieved from [Link]

-

eScholarship. (n.d.). Chemically informed analyses of metabolomics mass spectrometry data with Qemistree. Retrieved from [Link]

-

MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Retrieved from [Link]

-

ResearchGate. (n.d.). A generally applicable method for assessing the electrophilicity and reactivity of diverse nitrile-containing compounds. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. Retrieved from [Link]

-

University of Connecticut. (n.d.). Substituted phenyl isothiocyanates for improved protein quantification by multiple reaction monitoring mass spectrometry. Retrieved from [Link]

-

ResearchGate. (2018). Single Crystal XRD and Quantum Chemical Studies on Non-Proton Transfer Co-Crystals of 2-Amino-5-nitropyridine with Phenylthioacetic Acid and Barbituric Acid. Retrieved from [Link]

-

MDPI. (n.d.). 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine. Retrieved from [Link]

Sources

- 1. EP1091935A2 - Method for preparing 2-nitro-5-(phenylthio)-anilines - Google Patents [patents.google.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. rsc.org [rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. spectrabase.com [spectrabase.com]

- 7. UCSD Computational Mass Spectrometry Website [gnps.ucsd.edu]

An In-depth Technical Guide to 2-(Phenylthio)nicotinonitrile: Synthesis, Properties, and Applications in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Core Directive: An Introduction to a Privileged Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their inherent ability to interact with a diverse range of biological targets. The nicotinonitrile scaffold, a pyridine ring functionalized with a cyano group, is a prominent member of this class. This guide focuses on a key derivative, 2-(Phenylthio)nicotinonitrile, providing a comprehensive technical overview for researchers engaged in drug discovery and development.

This document will delve into the nomenclature, synthesis, chemical properties, and, most importantly, the established and potential applications of 2-(Phenylthio)nicotinonitrile as a building block and pharmacophore in the creation of novel therapeutic agents. The information presented herein is curated to provide both foundational knowledge and actionable insights for laboratory practice.

Scientific Integrity & Logic: A Senior Application Scientist's Perspective

As a senior application scientist, the emphasis of this guide is not merely on the presentation of facts but on the contextualization of data to inform experimental design and interpretation. The core tenets of this guide are Expertise, Trustworthiness, and Authoritative Grounding.

-

Expertise & Experience: The synthetic protocols and analytical interpretations are presented with an emphasis on the "why" behind the "how." Understanding the rationale for specific reagents, reaction conditions, and characterization techniques is paramount for successful and reproducible research.

-

Trustworthiness: Each piece of technical data is presented to be self-validating. For instance, synthetic procedures are detailed to a degree that allows for replication, and analytical data is interpreted to confirm the identity and purity of the target compound.

-

Authoritative Grounding & Comprehensive References: All claims regarding reaction mechanisms, biological activities, and analytical standards are supported by citations to peer-reviewed scientific literature. A comprehensive list of references with clickable URLs is provided at the end of this guide to facilitate further investigation.

Section 1: Core Identity - CAS Number and Nomenclature

A clear and unambiguous identification of a chemical entity is the foundation of all scientific communication and research. This section provides the essential identifiers for 2-(Phenylthio)nicotinonitrile.

Chemical Abstract Service (CAS) Number

The unique CAS Registry Number for 2-(Phenylthio)nicotinonitrile is 35620-68-9 .[1] This identifier is crucial for database searches, regulatory submissions, and procurement.

Nomenclature

The systematic and common names for this compound are as follows:

-

Systematic IUPAC Name: 2-(Phenylsulfanyl)pyridine-3-carbonitrile[2]

-

Common Name: 2-(Phenylthio)nicotinonitrile

-

Other Synonyms: 3-Cyano-2-(phenylthio)pyridine

The nomenclature highlights the key structural features: a pyridine ring with a cyano group at the 3-position (nicotinonitrile) and a phenylthio (or phenylsulfanyl) group at the 2-position.

Molecular and Physical Properties

A summary of the key molecular and physical properties is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₈N₂S | [1] |

| Molecular Weight | 212.27 g/mol | [1] |

| Appearance | Off-white to pale yellow crystalline powder | [3] |

Section 2: Synthesis and Reactivity

The synthetic accessibility of a molecule is a critical factor in its utility for drug discovery programs. This section outlines a reliable synthetic protocol for 2-(Phenylthio)nicotinonitrile and discusses its chemical reactivity.

Synthetic Protocol: Nucleophilic Aromatic Substitution

The most direct and widely applicable method for the synthesis of 2-(Phenylthio)nicotinonitrile is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a suitable leaving group, typically a halide, from the 2-position of the nicotinonitrile ring by a sulfur nucleophile.

Reaction Scheme:

Caption: General workflow for the synthesis of 2-(Phenylthio)nicotinonitrile.

Detailed Experimental Protocol:

-

Preparation: To a solution of 2-chloronicotinonitrile (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a suitable base (e.g., potassium carbonate, 1.5 eq).

-

Addition of Thiophenol: To the stirred suspension, add thiophenol (1.1 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 2-(Phenylthio)nicotinonitrile as a solid.

Causality Behind Experimental Choices:

-

Solvent: Polar aprotic solvents like DMF and DMSO are chosen to dissolve the reactants and facilitate the SNAr reaction by stabilizing the charged intermediate (Meisenheimer complex).

-

Base: A base is required to deprotonate the thiophenol, generating the more nucleophilic thiophenolate anion. Potassium carbonate is a mild and effective base for this transformation. Stronger bases like sodium hydride can also be used.[4]

-

Temperature: Heating is necessary to overcome the activation energy of the reaction and ensure a reasonable reaction rate.

Chemical Reactivity

The 2-(Phenylthio)nicotinonitrile molecule possesses several reactive sites that can be exploited for further chemical transformations:

-

Nitrile Group: The cyano group can undergo hydrolysis to the corresponding carboxylic acid or amide, or be reduced to an amine.

-

Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The ring can also undergo electrophilic aromatic substitution, although the electron-withdrawing nature of the nitrile and phenylthio groups makes it less reactive.

-

Sulfur Atom: The sulfur atom can be oxidized to the corresponding sulfoxide or sulfone, which can modulate the electronic properties and biological activity of the molecule.

Section 3: Applications in Drug Development

The nicotinonitrile scaffold is a cornerstone in the development of a variety of therapeutic agents.[5] The introduction of a phenylthio group at the 2-position provides a versatile platform for generating derivatives with a broad spectrum of pharmacological activities.

Anticancer Activity

Numerous studies have demonstrated the potential of nicotinonitrile derivatives as anticancer agents.[6][7] The mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways, such as protein kinases. The phenylthio moiety can engage in hydrophobic and π-stacking interactions within the active site of these enzymes, contributing to the binding affinity and inhibitory potency of the molecule.

Signaling Pathway Example: Kinase Inhibition

Caption: Simplified diagram of a kinase signaling pathway inhibited by a 2-(Phenylthio)nicotinonitrile derivative.

Antimicrobial and Antiviral Activity

Derivatives of 2-oxonicotinonitrile have shown promising antimicrobial and antiviral activities.[8] The ability of the nicotinonitrile scaffold to act as a bioisostere for other heterocyclic systems, combined with the diverse chemical space that can be explored through modification of the phenylthio group, makes this a promising area for the development of new anti-infective agents.

Other Therapeutic Areas

The versatility of the nicotinonitrile core suggests its potential in other therapeutic areas, including anti-inflammatory, and neuroprotective applications.[2] Further research is warranted to explore the full therapeutic potential of this privileged scaffold.

Section 4: Analytical Characterization

Robust analytical methods are essential for confirming the structure and assessing the purity of synthesized compounds. This section details the key analytical techniques for the characterization of 2-(Phenylthio)nicotinonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.[9]

-

¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Expected signals include those for the aromatic protons of the phenyl and pyridine rings.

-

¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, including the characteristic signal for the nitrile carbon.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.[10] For 2-(Phenylthio)nicotinonitrile, the expected molecular ion peak ([M]⁺ or [M+H]⁺) would correspond to its molecular weight of 212.27 g/mol .

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-(Phenylthio)nicotinonitrile will show a characteristic strong absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹.

Summary of Expected Analytical Data:

| Technique | Key Feature | Expected Value/Observation |

| ¹H NMR | Aromatic Protons | Signals in the aromatic region (δ 7.0-9.0 ppm) |

| ¹³C NMR | Nitrile Carbon | Signal around δ 115-120 ppm |

| Mass Spec (ESI+) | Molecular Ion | m/z ≈ 213.04 ([M+H]⁺) |

| IR Spectroscopy | Nitrile Stretch | ~2225 cm⁻¹ |

Section 5: Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling 2-(Phenylthio)nicotinonitrile.

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Toxicity: The toxicological properties of 2-(Phenylthio)nicotinonitrile have not been extensively studied. It should be handled with care, assuming it may be harmful.

Conclusion: A Versatile Building Block for Future Discoveries

2-(Phenylthio)nicotinonitrile represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis, combined with the multiple points for chemical modification, provides access to a rich chemical space. The demonstrated and potential biological activities of its derivatives, particularly in the areas of oncology and infectious diseases, underscore the importance of this privileged scaffold. This technical guide has provided a comprehensive overview of the essential information required for researchers to effectively utilize 2-(Phenylthio)nicotinonitrile in their research endeavors, from its fundamental properties and synthesis to its potential applications in the development of novel therapeutics.

References

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Microwave Assisted Synthesis of Tri Substituted Pyridine-3-Carbonitrile Derivatives Using 3-Aminobut-2-Enenitrile. Retrieved from [Link]

-

MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Retrieved from [Link]

-

Acta Chimica Slovenica. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Retrieved from [Link]

-

Elsevier. (2014). Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues. Retrieved from [Link]

-

ResearchGate. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Retrieved from [Link]

-

Biogeosciences. (2013). High-field NMR spectroscopy and FTICR mass spectrometry. Retrieved from [Link]

-

PubChem. (n.d.). 2-(3-cyano-6-phenyl-pyridin-2-yl)disulfanyl-6-phenyl-pyridine-3-carbonitrile. Retrieved from [Link]

-

ResearchGate. (2009). 2-(Phenylsulfanyl)pyridine-3-carboxylic acid. Retrieved from [Link]

-

A1 Prolaboratory. (n.d.). 2-(Phenylthio). Retrieved from [Link]

-

Future Science. (2020). Discovery of novel 2-aminonicotinonitrile derivatives with new potential autophagy activity. Retrieved from [Link]

-

Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:. Retrieved from [Link]

-

MolPort. (n.d.). Compound 4-(2-methoxyphenyl)-6-phenyl-2-(propylsulfanyl)pyridine-3-carbonitrile. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 2-(Phenylmethylthio)-3-(propylthio)pyridine. Retrieved from [Link]

-

MDPI. (2018). 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine. Retrieved from [Link]

-

PubChem. (n.d.). 3-Cyanopyridine. Retrieved from [Link]

-

ResearchGate. (2022). Nicotinonitrile derivatives as antitumor agents. Retrieved from [Link]

-

MDPI. (2020). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (2015). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Retrieved from [Link]

-

MDPI. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Retrieved from [Link]

-

Amazon Web Services. (n.d.). S1 Supporting Information Library Design, Synthesis and Screening: Pyridine Dicarbonitriles as Potential Prion Disease Therapeut. Retrieved from [Link]

-

National Center for Biotechnology Information. (2011). NMR in Metabolomics and Natural Products Research: Two Sides of the Same Coin. Retrieved from [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3166318/]([Link].

Sources

- 1. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Discovery of novel 2-aminonicotinonitrile derivatives with new potential autophagy activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. rsc.org [rsc.org]

Spectroscopic Unveiling of 2-(Phenylthio)nicotinonitrile: A Technical Guide for Researchers

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 2-(Phenylthio)nicotinonitrile, a molecule of interest in medicinal chemistry and materials science. Given the current absence of publicly available experimental spectroscopic data for this specific compound, this guide leverages high-fidelity predicted data to offer insights into its structural features. This approach is supported by detailed, field-proven experimental protocols for data acquisition and in-depth principles of spectral interpretation, empowering researchers to either verify these predictions or characterize similar novel compounds.

Introduction to 2-(Phenylthio)nicotinonitrile and Its Spectroscopic Characterization

2-(Phenylthio)nicotinonitrile, with the chemical structure C₁₂H₈N₂S, belongs to a class of substituted nicotinonitriles. The strategic placement of a phenylthio group at the 2-position of the pyridine ring introduces unique electronic and steric properties, making it a valuable scaffold in drug discovery and the development of functional organic materials. Accurate structural elucidation through spectroscopic methods is paramount for its application and further development. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to provide a foundational understanding of its molecular architecture.

To visualize the molecule at the heart of our discussion, the following diagram illustrates the structure and atom numbering of 2-(Phenylthio)nicotinonitrile.

Figure 1. Structure of 2-(Phenylthio)nicotinonitrile.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.60 | Doublet of Doublets | 1H | H6 |

| 7.85 | Doublet of Doublets | 1H | H4 |

| 7.55 | Multiplet | 2H | H2', H6' |

| 7.45 | Multiplet | 3H | H3', H4', H5' |

| 7.30 | Doublet of Doublets | 1H | H5 |

Note: Predicted data generated using advanced NMR prediction software. Actual experimental values may vary.

Experimental Protocol for ¹H NMR Acquisition

This protocol outlines a standard procedure for acquiring a high-quality ¹H NMR spectrum for a small organic molecule like 2-(Phenylthio)nicotinonitrile.[4][5]

-

Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[6][7] Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.[7]

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a homogeneous field, which is crucial for high-resolution spectra.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum using a 30° or 45° pulse angle.

-

Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm for organic molecules).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Employ a relaxation delay of 1-2 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[8]

-

Integrate the peaks to determine the relative number of protons.

-

Interpretation of the Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum reveals distinct signals for the protons on the pyridine and phenyl rings.[9][10][11][12]

-

Pyridine Ring Protons: The protons on the nicotinonitrile ring are expected to be in the downfield region due to the electron-withdrawing nature of the nitrogen atom and the nitrile group.

-

H6: Predicted at the lowest field (~8.60 ppm) due to its proximity to the electronegative ring nitrogen. It is expected to appear as a doublet of doublets due to coupling with H5 and H4.

-

H4: Also in the downfield region (~7.85 ppm), appearing as a doublet of doublets from coupling to H5 and H6.

-

H5: Predicted to be the most upfield of the pyridine protons (~7.30 ppm) and will also be a doublet of doublets due to coupling with H4 and H6.

-

-

Phenyl Ring Protons: The protons of the phenylthio group are expected in the aromatic region.

-

The protons ortho to the sulfur (H2' and H6') are predicted around 7.55 ppm.

-

The meta (H3', H5') and para (H4') protons are expected to be in a similar region, around 7.45 ppm, likely appearing as a complex multiplet.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information on the carbon skeleton of a molecule. As with the proton NMR, the following data is based on prediction due to the lack of available experimental spectra.[2][3][13]

Predicted ¹³C NMR Data

| Predicted Chemical Shift (δ, ppm) | Assignment |

| 160.5 | C2 |

| 153.0 | C6 |

| 140.0 | C4 |

| 135.0 | C1' |

| 131.0 | C2', C6' |

| 129.5 | C4' |

| 129.0 | C3', C5' |

| 123.0 | C5 |

| 117.0 | CN |

| 108.0 | C3 |

Note: Predicted data generated using advanced NMR prediction software. Actual experimental values may vary.

Experimental Protocol for ¹³C NMR Acquisition

This protocol describes a standard method for obtaining a proton-decoupled ¹³C NMR spectrum.[14][15][16][17][18]

-

Sample Preparation: A more concentrated sample is generally required for ¹³C NMR. Use 50-100 mg of the compound dissolved in 0.6-0.7 mL of a deuterated solvent.[6]

-

Instrument Setup: Follow the same locking and shimming procedure as for ¹H NMR.

-

Data Acquisition:

-

Use a standard pulse program for proton-decoupled ¹³C NMR.

-

Set the spectral width to encompass all expected carbon signals (typically 0-220 ppm).[17]

-

A 30° pulse with a 4-second acquisition time and no relaxation delay is often suitable for small molecules.[18]

-

A significantly larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply an exponential window function with a line broadening of 1-2 Hz before Fourier transformation.[14]

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or TMS at 0.00 ppm.

-

Interpretation of the Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum shows distinct signals for each carbon atom in 2-(Phenylthio)nicotinonitrile.

-

Pyridine Ring Carbons:

-

C2: Attached to both the electronegative nitrogen and the sulfur atom, this carbon is predicted to be the most downfield in the pyridine ring (~160.5 ppm).

-

C6 and C4: These carbons are also significantly downfield due to the influence of the ring nitrogen, predicted around 153.0 ppm and 140.0 ppm, respectively.

-

C5 and C3: These carbons are expected at higher field, with C3 being the most shielded of the pyridine ring carbons (~108.0 ppm) due to its position relative to the nitrogen and being adjacent to the electron-withdrawing nitrile group.

-

-

Phenyl Ring Carbons:

-

C1': The ipso-carbon attached to the sulfur is predicted around 135.0 ppm.

-

The other phenyl carbons (C2'/C6', C3'/C5', and C4') are expected in the typical aromatic region of 129-131 ppm.

-

-

Nitrile Carbon: The carbon of the nitrile group (CN) is predicted to appear around 117.0 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying functional groups within a molecule. The predicted IR spectrum for 2-(Phenylthio)nicotinonitrile highlights key vibrational modes. The prediction of IR spectra is often based on Density Functional Theory (DFT) calculations, which can provide good accuracy for vibrational frequencies.[19][20][21][22][23]

Predicted IR Data

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium-Weak | Aromatic C-H stretch |

| ~2225 | Strong, Sharp | C≡N stretch (nitrile) |

| ~1600-1450 | Medium-Strong | C=C and C=N ring stretching |

| ~1100-1000 | Medium | C-S stretch |

| ~800-700 | Strong | Aromatic C-H out-of-plane bending |

Note: Predicted data generated using computational chemistry software. Actual experimental values may vary.

Experimental Protocol for FTIR-ATR Acquisition

Attenuated Total Reflectance (ATR) is a convenient technique for acquiring IR spectra of solid samples with minimal preparation.[24][25][26][27][28]

-

Instrument Setup:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the solid 2-(Phenylthio)nicotinonitrile sample onto the ATR crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. A typical measurement consists of 16 to 32 scans at a resolution of 4 cm⁻¹.

-

-

Post-Measurement:

-

Release the pressure and remove the sample.

-

Clean the ATR crystal thoroughly with a solvent-moistened wipe.

-

Interpretation of the Predicted IR Spectrum

The predicted IR spectrum of 2-(Phenylthio)nicotinonitrile is expected to show several characteristic absorption bands.[29][30][31][32][33]

-

Aromatic C-H Stretch: Weak to medium bands are expected in the 3100-3000 cm⁻¹ region, corresponding to the C-H stretching vibrations of the pyridine and phenyl rings.

-

Nitrile (C≡N) Stretch: A strong and sharp absorption band is predicted around 2225 cm⁻¹. This is a highly characteristic peak for a nitrile group conjugated with an aromatic system.[31]

-

Aromatic Ring Vibrations: A series of medium to strong bands between 1600 cm⁻¹ and 1450 cm⁻¹ are characteristic of the C=C and C=N stretching vibrations within the aromatic rings.

-

C-S Stretch: The stretching vibration of the C-S bond is expected to appear as a medium intensity band in the 1100-1000 cm⁻¹ region.

-

Aromatic C-H Bending: Strong absorptions in the 800-700 cm⁻¹ region correspond to the out-of-plane C-H bending vibrations of the substituted aromatic rings, which can provide information about the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for structural elucidation. Electron Ionization (EI) is a common technique for volatile organic compounds.[34][35][36][37][38] The predicted mass spectrum is based on established fragmentation rules for similar chemical structures.[39][40][41][42]

Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Predicted Relative Intensity | Possible Fragment |

| 212 | High | [M]⁺˙ (Molecular Ion) |

| 185 | Medium | [M - HCN]⁺˙ |

| 109 | High | [C₆H₅S]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

Note: Predicted data based on common fragmentation pathways. Actual fragmentation may vary.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

The following is a general procedure for obtaining an EI mass spectrum.[35][36][37]

-

Sample Introduction: Introduce a small amount of the volatile sample into the ion source of the mass spectrometer. This can be done via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for samples that are amenable to GC.

-

Ionization: The sample molecules in the gas phase are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the ejection of an electron from the molecule, forming a radical cation (the molecular ion).

-

Fragmentation: The excess energy imparted during ionization can cause the molecular ion to fragment into smaller charged and neutral species.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Interpretation of the Predicted Mass Spectrum and Fragmentation Pathway

The predicted EI mass spectrum of 2-(Phenylthio)nicotinonitrile is expected to show a prominent molecular ion peak and several characteristic fragment ions.

-

Molecular Ion ([M]⁺˙): A strong molecular ion peak is expected at m/z 212, corresponding to the molecular weight of the compound. The presence of sulfur and two nitrogen atoms will give a characteristic isotopic pattern.

-

Fragmentation: The fragmentation of the molecular ion is a key aspect of structural confirmation. The following diagram illustrates a plausible fragmentation pathway.

Figure 2. Predicted fragmentation pathway of 2-(Phenylthio)nicotinonitrile.

-

Loss of HCN (m/z 185): A common fragmentation pathway for nitriles is the loss of a neutral hydrogen cyanide molecule, which would result in a fragment ion at m/z 185.

-

Cleavage of the C-S Bond: Cleavage of the bond between the pyridine ring and the sulfur atom can lead to the formation of the phenylthio cation ([C₆H₅S]⁺) at m/z 109, which is often a stable and abundant fragment.

-

Formation of the Phenyl Cation (m/z 77): Subsequent loss of the sulfur atom from the phenylthio cation can produce the phenyl cation ([C₆H₅]⁺) at m/z 77.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of 2-(Phenylthio)nicotinonitrile. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with detailed experimental protocols and interpretation guidelines, serve as a valuable resource for researchers in medicinal chemistry, drug development, and materials science. While predicted data offers a strong foundation for understanding the structural attributes of this molecule, experimental verification remains the gold standard. The protocols and interpretive logic detailed herein are designed to facilitate such empirical studies, ultimately contributing to the advancement of research involving this and related compounds.

References

-

University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum. [Online] Available at: [Link]

- Gimeno, A., et al. (2022). Deciding which is the best ¹H NMR predictor for organic compounds using statistical tools. Results in Chemistry, 4, 100343.

-

CHEM 220 at the University of Illinois. (2021). Interpreting Aromatic NMR Signals. [Online video] Available at: [Link]

-

KNUST Materials Engineering Department. Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. [Online] Available at: [Link]

- Lush, M., et al. (2017). Improved Infrared Spectra Prediction by DFT from a New Experimental Database. Chemistry – A European Journal, 23(35), 8414-8423.

-

Bruker. Mnova Predict | Accurate Prediction. [Online] Available at: [Link]

-

ACD/Labs. NMR Predictors. [Online] Available at: [Link]

-

Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Online] Available at: [Link]

- Zhang, Z., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 274.

-

University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Online] Available at: [Link]

-

JEOL Ltd. Accurate NMR spectrum prediction software "NMRPredict". [Online] Available at: [Link]

-

University of California, Irvine. 13-C NMR Protocol for beginners AV-400. [Online] Available at: [Link]

- Oliveira, G. A., et al. (2018). Evaluation of Common Theoretical Methods for Predicting Infrared Multiphotonic Dissociation Vibrational Spectra of Intramolecular Hydrogen-Bonded Ions. ACS Omega, 3(8), 9575–9583.

-

Bhal, S. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. [Online] Available at: [Link]

- Lush, M., et al. (2017).

-

OpenOChem Learn. Interpreting. [Online] Available at: [Link]

-

Lush, M., et al. (2017). Improved Infrared Spectra Prediction by DFT from a New Experimental Database. ResearchGate. [Online] Available at: [Link]

- Wang, F., et al. (2021). CFM-ID 4.0: More Accurate ESI-MS/MS Spectral Prediction and Compound Identification. Analytical Chemistry, 93(34), 11693–11701.

-

KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. [Online] Available at: [Link]

-

Physical Chemistry Lab #2. ATR-FTIR spectroscopy study of hydrogen bonding trends. [Online] Available at: [Link]

-

Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. [Online] Available at: [Link]

- Djoumbou-Feunang, Y., et al. (2021). How Well Can We Predict Mass Spectra from Structures? Benchmarking Competitive Fragmentation Modeling for Metabolite Identification on Untrained Tandem Mass Spectra. Metabolites, 11(10), 666.

-

Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. [Online] Available at: [Link]

- Welsh, W. J., et al. (2022). On Scalability of DFT-Calculated IR Spectra for Spectrum-Feature Extraction and Estimation of Dielectric Response.

-

ACD/Labs. Mass Spec Fragment Prediction Software | MS Fragmenter. [Online] Available at: [Link]

-

Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. [Online] Available at: [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). [Online] Available at: [Link]

- Aksenov, A. A., et al. (2023). SingleFrag: a deep learning tool for MS/MS fragment and spectral prediction and metabolite annotation.

- Bernstein, M. P., et al. (1997). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 476(2), 932.

-

Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Online] Available at: [Link]

-

Emory University, Department of Chemistry. Mass Spectrometry Ionization Methods. [Online] Available at: [Link]

-

Shimadzu. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. [Online] Available at: [Link]

-

LCGC International. (2019). The Essential Guide to Electron Ionization in GC–MS. [Online] Available at: [Link]

-

Wikipedia. Electron ionization. [Online] Available at: [Link]

- Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy, 34(7), 22-25.

- Wang, F., et al. (2022). CFM-ID 4.0 – a web server for accurate MS-based metabolite identification. Nucleic Acids Research, 50(W1), W160–W165.

- de Graaf, R. A., et al. (2009). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. NMR in Biomedicine, 22(8), 869–882.

-

Chemistry Steps. 13C Carbon NMR Spectroscopy. [Online] Available at: [Link]

-

MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. [Online] Available at: [Link]

-

University of Bristol. How to make an NMR sample. [Online] Available at: [Link]

- Burns, D. C., & Reynolds, W. F. (2018). Chapter 5: Acquiring 1H and 13C Spectra.

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Online] Available at: [Link]

- Stanciu, I. (2020). Study of the composition of nitriles using IR spectroscopy. Journal of Science and Arts, 20(3), 703-706.

Sources

- 1. Deciding which is the best ${}^1\protect \text{H}$ NMR predictor for organic compounds using statistical tools [comptes-rendus.academie-sciences.fr]

- 2. Mnova Predict | Accurate Prediction | Bruker [bruker.com]

- 3. platform.softwareone.com [platform.softwareone.com]

- 4. How To [chem.rochester.edu]

- 5. ocw.mit.edu [ocw.mit.edu]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 8. acdlabs.com [acdlabs.com]

- 9. m.youtube.com [m.youtube.com]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. Interpreting | OpenOChem Learn [learn.openochem.org]

- 12. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 13. Accurate NMR spectrum predictionsoftware "NMRPredict" | Products | JEOL Ltd. [jeol.com]

- 14. benchchem.com [benchchem.com]

- 15. chem.uiowa.edu [chem.uiowa.edu]

- 16. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 18. books.rsc.org [books.rsc.org]

- 19. [PDF] Improved Infrared Spectra Prediction by DFT from a New Experimental Database. | Semantic Scholar [semanticscholar.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Improved Infrared Spectra Prediction by DFT from a New Experimental Database - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. apps.dtic.mil [apps.dtic.mil]

- 24. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 25. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 26. stemed.site [stemed.site]

- 27. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 28. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 29. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. youtube.com [youtube.com]

- 31. spectroscopyonline.com [spectroscopyonline.com]

- 32. uanlch.vscht.cz [uanlch.vscht.cz]

- 33. researchgate.net [researchgate.net]

- 34. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 35. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 36. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 37. chromatographyonline.com [chromatographyonline.com]

- 38. Electron ionization - Wikipedia [en.wikipedia.org]

- 39. pubs.acs.org [pubs.acs.org]

- 40. How Well Can We Predict Mass Spectra from Structures? Benchmarking Competitive Fragmentation Modeling for Metabolite Identification on Untrained Tandem Mass Spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 41. acdlabs.com [acdlabs.com]

- 42. academic.oup.com [academic.oup.com]

An In-Depth Technical Guide to 2-(Phenylthio)nicotinonitrile: Discovery and Historical Background

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Phenylthio)nicotinonitrile, a molecule featuring a pyridine ring substituted with a cyano group and a phenylthio moiety, represents a significant scaffold in the landscape of medicinal chemistry. As a member of the broader class of nicotinonitriles (3-cyanopyridines), it is rooted in a rich history of synthetic exploration and pharmacological investigation. The unique electronic properties conferred by the electron-withdrawing nitrile group and the versatile phenylthio substituent make this compound and its derivatives attractive candidates for interaction with a diverse array of biological targets. This technical guide provides a comprehensive overview of the discovery, historical context, synthesis, and known biological significance of 2-(Phenylthio)nicotinonitrile, offering valuable insights for researchers engaged in drug discovery and development.

The Nicotinonitrile Core: A Privileged Scaffold in Medicinal Chemistry

The nicotinonitrile framework is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its synthetic tractability and the amenability of the pyridine ring to various substitutions have enabled the generation of extensive compound libraries with a wide spectrum of pharmacological activities.[1] Marketed drugs such as the kinase inhibitors Bosutinib and Neratinib, as well as cardiotonic agents like Milrinone and Olprinone, all feature the nicotinonitrile core, highlighting its therapeutic importance. Research has consistently demonstrated that substituted nicotinonitriles exhibit a remarkable range of biological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1]

Discovery and Historical Context

While a singular, seminal "discovery" paper for 2-(Phenylthio)nicotinonitrile is not readily apparent in the historical literature, its emergence can be understood within the broader context of the exploration of nicotinonitrile chemistry. The synthesis of the parent compound, nicotinonitrile, has been known for over a century, with early methods involving the dehydration of nicotinamide or the reaction of 3-pyridinesulfonic acid with cyanides.[2]

The introduction of substituents at the 2-position of the nicotinonitrile ring, particularly via nucleophilic aromatic substitution, became a key strategy for diversifying this scaffold. The reaction of 2-halonicotinonitriles with various nucleophiles, including thiols, provided a direct route to compounds like 2-(Phenylthio)nicotinonitrile. This synthetic approach is a cornerstone of heterocyclic chemistry and has been widely employed in the preparation of a vast number of 2-substituted pyridines.

The specific impetus for the synthesis of 2-(Phenylthio)nicotinonitrile likely arose from structure-activity relationship (SAR) studies aimed at exploring the therapeutic potential of nicotinonitrile derivatives. The lipophilic and electronically versatile nature of the phenylthio group made it a logical choice for modulating the physicochemical properties and biological activity of the nicotinonitrile core.

Synthesis of 2-(Phenylthio)nicotinonitrile

The primary and most efficient method for the synthesis of 2-(Phenylthio)nicotinonitrile is the nucleophilic aromatic substitution (SNAr) reaction between 2-chloronicotinonitrile and thiophenol.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

Objective: To synthesize 2-(Phenylthio)nicotinonitrile from 2-chloronicotinonitrile and thiophenol.

Materials:

-

2-Chloronicotinonitrile

-

Thiophenol

-

Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

-

Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Ethyl acetate

-

Hexane

-

Brine solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloronicotinonitrile (1 equivalent) in an appropriate volume of anhydrous DMF or DMSO.

-

Base Addition: Add potassium carbonate (1.5-2 equivalents) to the solution. Alternatively, for a more reactive approach, sodium hydride (1.1 equivalents) can be used, in which case the thiophenol is typically added to a suspension of NaH in the solvent first to form the sodium thiophenolate in situ.

-

Nucleophile Addition: Slowly add thiophenol (1.1 equivalents) to the reaction mixture at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and ethyl acetate.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 2-(Phenylthio)nicotinonitrile.

Causality Behind Experimental Choices:

-

Choice of Base: Potassium carbonate is a mild and commonly used base for this type of reaction. Sodium hydride is a stronger, non-nucleophilic base that can be used to deprotonate the thiophenol completely, leading to a faster reaction rate.

-

Choice of Solvent: DMF and DMSO are polar aprotic solvents that are excellent for SNAr reactions as they can solvate the cation of the base while leaving the nucleophile (thiophenolate) relatively unsolvated and thus more reactive.

-

Temperature: Elevated temperatures are often necessary to overcome the activation energy barrier for the nucleophilic aromatic substitution on the electron-deficient pyridine ring.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 35620-68-9 | [3] |

| Molecular Formula | C₁₂H₈N₂S | [3] |

| Molecular Weight | 212.27 g/mol | [3] |

| Appearance | Off-white to pale yellow crystalline powder | |

| Melting Point | Not explicitly reported in searches | |

| Solubility | Soluble in common organic solvents like DMF, DMSO, and chlorinated solvents. |

Biological Activities and Potential Applications

While specific and extensive biological data for 2-(Phenylthio)nicotinonitrile is not widely published, the broader classes of nicotinonitriles and phenylthio-containing compounds have demonstrated significant pharmacological potential.

Antimicrobial and Antifungal Activity

Nicotinonitrile derivatives have been investigated for their antimicrobial and antifungal properties.[1][4] The presence of the sulfur atom in the phenylthio moiety may enhance these activities, as sulfur-containing heterocycles are known to possess a wide range of antimicrobial effects. For instance, various nicotinamide derivatives have shown promising antifungal activity.[4]

Anticancer Activity

A significant area of research for nicotinonitrile derivatives is in oncology.[5][6][7] Many kinase inhibitors incorporate the nicotinonitrile scaffold. The phenylthio group can engage in hydrophobic and aromatic interactions within the active sites of enzymes, potentially contributing to inhibitory activity. Cytotoxicity studies on various novel nicotinonitrile derivatives have shown promising results against different cancer cell lines.[6][7][8]

Antitubercular Activity

Derivatives containing a phenylthio moiety have been synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis.[9] Although these studies did not specifically report on 2-(Phenylthio)nicotinonitrile, they highlight the potential of the phenylthio scaffold in the development of new antitubercular agents.[9]

Structure-Activity Relationship (SAR) Insights

The biological activity of 2-(Phenylthio)nicotinonitrile and its analogs is governed by the interplay of its structural components:

-

The Pyridine Ring: Serves as a rigid scaffold and can participate in hydrogen bonding and π-π stacking interactions with biological targets.

-

The 3-Cyano Group: Acts as a strong electron-withdrawing group, influencing the electronics of the pyridine ring. It can also function as a hydrogen bond acceptor, which is crucial for binding to many enzymes and receptors.

-

The 2-Phenylthio Group: This substituent significantly impacts the molecule's lipophilicity, which affects its pharmacokinetic properties such as cell permeability and metabolic stability. The phenyl ring can engage in hydrophobic and π-π interactions, while the sulfur atom can act as a hydrogen bond acceptor or participate in other non-covalent interactions. Modifications to the phenyl ring (e.g., addition of electron-donating or -withdrawing groups) can be used to fine-tune the biological activity.

Future Directions

2-(Phenylthio)nicotinonitrile represents a valuable starting point for further medicinal chemistry exploration. Future research could focus on:

-

Synthesis of Analogs: A systematic synthesis of derivatives with substitutions on the phenyl ring could elucidate detailed SAR and lead to compounds with enhanced potency and selectivity for specific biological targets.

-

Comprehensive Biological Screening: A thorough evaluation of the antimicrobial, antifungal, antiviral, and cytotoxic activities of 2-(Phenylthio)nicotinonitrile is warranted to fully understand its therapeutic potential.

-

Mechanism of Action Studies: For any identified biological activities, detailed mechanistic studies would be crucial to understand how this molecule interacts with its biological targets at a molecular level.

Conclusion

2-(Phenylthio)nicotinonitrile is a synthetically accessible molecule that belongs to the medicinally significant class of nicotinonitriles. While its specific discovery and detailed biological profile are not extensively documented, its chemical structure suggests significant potential for pharmacological activity. The established synthetic route via nucleophilic aromatic substitution provides a robust platform for the generation of a diverse library of analogs for further investigation. This in-depth guide serves as a foundational resource for researchers, providing the necessary historical context, synthetic methodology, and an understanding of the potential biological significance of this intriguing heterocyclic scaffold.

References

-

Synthesis and Antimycobacterial Activity of 2-(Phenylthio) benzoylarylhydrazone Derivatives. (n.d.). PubMed. Retrieved from [Link]

-